molecular formula C13H8Cl3N3O2S2 B12076321 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- CAS No. 649662-73-7

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-

Cat. No.: B12076321
CAS No.: 649662-73-7
M. Wt: 408.7 g/mol
InChI Key: HNJSGLSFOXAJCS-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

CAS No.

649662-73-7

Molecular Formula

C13H8Cl3N3O2S2

Molecular Weight

408.7 g/mol

IUPAC Name

5-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H8Cl3N3O2S2/c14-10-5-6-11(22-10)23(20,21)18-8-1-3-9(4-2-8)19-7-17-12(15)13(19)16/h1-7,18H

InChI Key

HNJSGLSFOXAJCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)N3C=NC(=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the thiophenesulfonamide and chloro groups. The process often starts with the preparation of the imidazole core, which can be achieved through the reaction of glyoxal and ammonia . The thiophenesulfonamide group is then introduced through a sulfonation reaction, followed by chlorination to attach the chloro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenesulfonamide derivatives: Similar compounds with variations in the substituents on the thiophene ring.

    Imidazole derivatives: Compounds with different functional groups attached to the imidazole core.

Uniqueness

The uniqueness of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring connected to a sulfonamide group and an imidazole moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C14H12Cl2N4O2S\text{C}_{14}\text{H}_{12}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-thiophenesulfonamide derivatives. Notably, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines.

Cytotoxicity Data:
The following table summarizes the IC50 values for 2-thiophenesulfonamide derivatives against different cancer cell lines:

CompoundCell LineIC50 (μM)Reference
2-ThiophenesulfonamideHepG-2 (Liver)8.39 - 16.90
2-ThiophenesulfonamideMCF-7 (Breast)19.57 - 21.15
2-ThiophenesulfonamideA-549 (Lung)19.81 - 30.91
2-ThiophenesulfonamideHCT-116 (Colon)20.30 - 32.05

These values indicate that the compound exhibits promising activity against HepG-2 and MCF-7 cell lines, comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Enzymatic Activity: Studies have shown that derivatives can inhibit key enzymes such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII), which are crucial in tumor growth and metastasis.
  • Induction of Apoptosis: The compound has been observed to affect the apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest: Research indicates that these compounds can induce cell cycle arrest at various phases, further contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of thiophene-based sulfonamides:

  • Study on HepG-2 Cells: A study demonstrated that specific derivatives showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating enhanced potency against liver cancer cells .
  • In Vivo Studies: Preliminary in vivo studies suggest that these compounds may also exhibit anti-tumor activity in animal models, although further research is necessary to confirm these findings.

Safety Profile

The safety profile of these compounds is also crucial for their therapeutic application. In vitro assessments using normal cell lines (e.g., RPE-1) indicated that while the compounds are cytotoxic to cancer cells, they exhibit higher IC50 values against normal cells, suggesting a degree of selectivity that could minimize side effects .

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